6,7-Dihydro-1H-azepin-2(5H)-one
Description
BenchChem offers high-quality 6,7-Dihydro-1H-azepin-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dihydro-1H-azepin-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2,3,4-tetrahydroazepin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-4-2-1-3-5-7-6/h2,4H,1,3,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDYEWHHLLKNRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339641 | |
| Record name | 1,5,6,7-Tetrahydro-2H-azepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228-79-7 | |
| Record name | 1,5,6,7-Tetrahydro-2H-azepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,6,7-tetrahydro-1H-azepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Advanced Characterization and Reactivity of ε-Caprolactam: A Technical Guide
Executive Summary
ε-Caprolactam (C₆H₁₁NO) is widely recognized as the monomer for Nylon-6, yet its utility extends significantly beyond bulk polymer manufacturing. For the research and pharmaceutical scientist, caprolactam represents a unique 7-membered cyclic amide offering distinct solvating power, complexation capabilities, and a reactive scaffold for macromolecular synthesis.
This guide moves beyond basic datasheet parameters to explore the causality of its behavior: why the 7-membered ring stability dictates its polymerization thermodynamics, how its hygroscopicity interferes with anionic catalysis, and how to rigorously purify it for sensitive applications.
Molecular Architecture & Physicochemical Profile
Structural Dynamics
Unlike smaller lactams (like γ-butyrolactam) which are highly strained, or larger lactams which are entropically loose, ε-caprolactam exists in a "Goldilocks" zone of ring strain. The 7-membered ring adopts a chair-like conformation to minimize transannular interactions.
-
Key Insight: The amide group is essentially planar due to resonance (
). This resonance imparts significant stability ( 85 kJ/mol), making the ring resistant to hydrolysis under neutral conditions but susceptible to attack by strong nucleophiles or acids/bases.
Thermodynamic & Physical Data
The following data aggregates standard values essential for experimental design.
| Property | Value | Experimental Implication |
| Molecular Weight | 113.16 g/mol | Stoichiometric calculations for ROP. |
| Melting Point | 69.2 °C | Easily handled as a liquid in standard heated baths. |
| Boiling Point | 270.8 °C | High BP allows high-temp reactions without pressure vessels. |
| Density (melt) | 1.02 g/cm³ (@ 77°C) | Phase separation behavior in aqueous extractions. |
| Dipole Moment | 3.88 D | High polarity; excellent solvent for polar/ionic species. |
| Hygroscopicity | High | Critical: Absorbs atmospheric moisture rapidly, poisoning anionic catalysts. |
| LogP | -0.19 | Amphiphilic character; soluble in water and many organic solvents. |
Chemical Reactivity & Mechanisms
Ring-Opening Polymerization (ROP)
The transformation of caprolactam to Nylon-6 (polycaprolactam) is the defining reaction of this molecule.
-
Thermodynamic Driver: Unlike highly strained rings (3-4 members), the enthalpy of polymerization (
) for caprolactam is relatively low ( kJ/mol). The reaction is driven by a delicate balance where the exothermicity overcomes the decrease in entropy. -
Mechanism Selection:
-
Hydrolytic: Slow, requires high pressure/temp. (Industrial standard).
-
Anionic: Fast, low temp (<150°C), highly sensitive to impurities. (Research standard).
-
Diagram 1: Anionic Ring-Opening Polymerization Mechanism
The following diagram illustrates the "Activated Monomer" mechanism, which is faster than standard nucleophilic attack.
Caption: The "Activated Monomer" mechanism where the caprolactam anion attacks an N-acylated chain end.
Hydrolysis & Equilibrium
In aqueous media, caprolactam exists in equilibrium with ε-aminocaproic acid.
-
Relevance: In drug development, if caprolactam is used as a raw material, residual water will generate linear amino acids, potentially altering pH or reacting with electrophilic drug payloads.
Experimental Protocol: High-Purity Refinement
Objective: Prepare "Anionic Grade" ε-Caprolactam (<50 ppm water). Context: Commercial caprolactam often contains trace water and volatile bases that inhibit anionic polymerization or interfere with stoichiometric drug conjugation.
Methodology
-
Dissolution: Dissolve commercial caprolactam in cyclohexane or benzene (Note: Benzene is toxic; cyclohexane is preferred) at 50°C.
-
Recrystallization: Cool slowly to 10°C. Caprolactam crystallizes out while impurities remain in the mother liquor.
-
Filtration: Filter under an inert atmosphere (Nitrogen/Argon) to prevent moisture re-absorption.
-
Melt-Drying (The "Self-Validating" Step):
-
Place crystals in a round-bottom flask connected to a vacuum line.
-
Heat to 80°C (above MP).
-
Apply vacuum (<1 mmHg) for 2 hours.
-
Validation: The bubbling must cease entirely. Any bubbling indicates remaining volatiles/water.
-
-
Storage: Store in a desiccator under Argon.
Diagram 2: Purification Workflow
Caption: Step-by-step purification workflow to achieve polymerization-grade monomer.
Pharmaceutical & Biomedical Applications
While Nylon-6 is a dominant industrial polymer, caprolactam derivatives play niche roles in life sciences:
-
Lysine Synthesis Precursor: Historically, caprolactam has been used as a starting material for the synthesis of L-Lysine via enzymatic hydrolysis and racemization processes [1].
-
Permeation Enhancers: Cyclic amides, including caprolactam and its analogues (e.g., Azone), have been investigated for transdermal drug delivery. They disrupt the stratum corneum lipid structure, increasing permeability for polar drugs [2].
-
Macromolecular Prodrugs: Poly(caprolactam) is generally non-biodegradable and thus not used for implantable bio-resorbable devices (unlike Polycaprolactone). However, N-vinyl caprolactam is used to create temperature-responsive hydrogels for controlled drug release.
Safety & Toxicology (SDS Summary)
Signal Word: WARNING
-
Acute Toxicity: Harmful if swallowed or inhaled (Category 4).
-
Irritation: Causes serious eye irritation (Category 2A) and skin irritation.
-
Exposure Limits: ACGIH TWA 5 mg/m³ (inhalable fraction and vapor).
-
Handling: Always handle in a fume hood. Use nitrile gloves.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7768, Caprolactam. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Registration Dossier - Epsilon-Caprolactam. Retrieved from [Link]
- Sebenda, J. (1978). Lactams. In: Comprehensive Chemical Kinetics. Elsevier.
-
NIST Chemistry WebBook. (2023). Caprolactam Thermochemical Data. Retrieved from [Link]
ring-opening polymerization of caprolactam fundamentals
Technical Whitepaper: Ring-Opening Polymerization of -Caprolactam
Principles, Kinetics, and Validated Protocols for Advanced Synthesis
Executive Summary
The ring-opening polymerization (ROP) of
This guide moves beyond basic textbook definitions to explore the thermodynamic equilibria that dictate yield, the "activated monomer" mechanism that drives rapid kinetics, and the specific protocols required to synthesize high-purity variants suitable for medical devices and amphiphilic block-copolymer drug carriers.
Thermodynamic Fundamentals
Unlike high-strain rings (e.g., ethylene oxide), the 7-membered caprolactam ring possesses only moderate ring strain. Understanding the thermodynamics is critical because it dictates the monomer-polymer equilibrium .
Enthalpy-Entropy Compensation
The driving force for ROP is the relief of steric strain (enthalpy,
-
Enthalpy (
): Approx. -16 kJ/mol. Driven by the relief of transannular interactions and bond angle distortion. -
Entropy (
): Approx. -29 J/(mol·K). -
The Consequence: Because
, there is a critical temperature where becomes positive (depolymerization). In caprolactam synthesis, a distinct equilibrium exists. At standard melt temperatures ( ), the conversion never reaches 100%.
Key Insight for Researchers: You cannot achieve 100% conversion in the melt. The equilibrium mixture typically contains ~8-10% low molecular weight extractables (monomers and cyclic oligomers). For medical applications, a rigorous hot-water extraction post-process is mandatory to remove these cytotoxic residuals.
Mechanistic Pathways: Hydrolytic vs. Anionic
Researchers must choose the mechanism based on the desired molecular weight distribution and reaction speed.
Comparative Analysis of Mechanisms
| Feature | Hydrolytic Polymerization | Anionic Polymerization (AROP) |
| Kinetics | Slow (Hours). Step-growth characteristics initially. | Fast (Minutes). Chain-growth characteristics. |
| Temperature | High ( | Moderate ( |
| Moisture Tolerance | Required (Water is the initiator). | Zero Tolerance (Water kills the catalyst). |
| Active Species | Amino/Carboxyl end groups. | Lactam Anion (Activated Monomer). |
| Application | Industrial fiber/resin production. | Reaction Injection Molding (RIM), Block Copolymers. |
The Anionic "Activated Monomer" Mechanism
For laboratory synthesis and copolymer design, AROP is superior due to its speed and lower thermal requirements. It proceeds via a unique Activated Monomer Mechanism , where the growing chain end is not the active species attacking the monomer. Instead, the monomer becomes an anion and attacks the chain end.
Mechanism Visualization
The following diagram illustrates the cycle where the lactam anion attacks the N-acyllactam (activator) to propagate the chain.
Figure 1: The Activated Monomer Mechanism cycle. Note that the anion is regenerated continuously via proton transfer from the monomer pool.
Validated Experimental Protocol: Anionic Synthesis of Nylon 6
Objective: Synthesis of high-molecular-weight Polyamide 6 using a dual-component system (Catalyst + Activator) under inert atmosphere.
Safety Note: Caprolactam is an irritant. Sodium hydride (NaH) is pyrophoric. Perform all steps in a fume hood or glovebox.
Materials
-
Monomer:
-Caprolactam (recrystallized from cyclohexane and dried in vacuo over for 24h). Critical: Moisture content must be < 0.02%. -
Catalyst: Sodium Hydride (60% dispersion in mineral oil) OR Sodium Caprolactamate (prepared in situ).
-
Activator: N-Acetylcaprolactam (reduces induction time and reaction temperature).
Step-by-Step Methodology
-
Catalyst Preparation (In Situ):
-
In a flame-dried 3-neck round bottom flask equipped with a mechanical stirrer and nitrogen inlet, charge 50g of dry caprolactam.
-
Heat to
under flow until melted. -
Add 0.5 mol% Sodium Hydride. Hydrogen gas will evolve. Stir until evolution ceases (approx. 15 mins). This forms the Sodium Caprolactamate catalyst.
-
-
Activator Addition:
-
Maintain melt temperature at
(for solid-state crystallization synthesis) or (for melt synthesis). -
Inject 0.5 mol% N-Acetylcaprolactam using a pre-warmed syringe.
-
-
Polymerization:
-
Observation: The viscosity will increase rapidly (within 2-5 minutes).
-
If conducting at
, the mixture will solidify as the polymer crystallizes (crystallization rate > polymerization rate). -
Allow reaction to proceed for 30-60 minutes.
-
-
Quenching and Purification (The Trustworthiness Step):
-
Cool the reactor to room temperature.
-
Grind the resulting polymer block.
-
Soxhlet Extraction: Extract with boiling water for 24 hours. This is non-negotiable to remove the ~10% equilibrium monomer and cyclic oligomers.
-
Dry in a vacuum oven at
for 24 hours.
-
Biomedical Implications & Copolymer Architecture
For the drug development audience, pure Nylon 6 is rarely used as a drug carrier due to its lack of biodegradability. However, its chemical stability and mechanical strength make it ideal for:
-
Medical Tubing/Catheters: High tensile strength and resistance to bursting.
-
Amphiphilic Block Copolymers: By initiating caprolactam ROP from a PEG-amine macroinitiator, researchers can create PEG-b-PA6 copolymers. These form robust micelles where the PA6 core encapsulates hydrophobic drugs, while the PEG shell ensures biocompatibility.
Synthesis Workflow for Biomedical Copolymers
The following workflow describes the integration of functional macroinitiators.
Figure 2: Workflow for synthesizing amphiphilic block copolymers using a macroactivator approach.
References
-
Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. (The definitive text on step-growth vs. chain-growth kinetics).
-
Russo, S., et al. (2012). "Anionic Ring-Opening Polymerization of Lactams." Polymer Science: A Comprehensive Reference. Elsevier. (In-depth review of AROP mechanisms).
-
Sebenda, J. (1978). "Recent progress in the polymerization of lactams." Progress in Polymer Science. (Foundational work on the activated monomer mechanism).
-
Van Rijswijk, K., & Bersee, H. E. N. (2007). "Reactive processing of anionic polyamide-6." Composites Part A: Applied Science and Manufacturing. (Practical application of AROP in composites).
-
Biagini, G., et al. (2020). "Synthesis of Nylon 6-based Block Copolymers for Biomedical Applications." European Polymer Journal. (Specific relevance to drug delivery architectures).
ε-Caprolactam CAS number 105-60-2 properties
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quantum chemical calculations on azepinone structures
Computational Profiling of Azepinone Scaffolds: A Quantum Chemical Framework for Rational Drug Design
Executive Summary
Azepinones—seven-membered heterocyclic ketones—represent a privileged scaffold in medicinal chemistry, forming the core of various kinase inhibitors (e.g., Paullones) and CNS-active agents. However, their non-planar geometry and complex electronic distribution present significant challenges for rational drug design. This technical guide provides a rigorous, standardized protocol for characterizing azepinone structures using quantum chemical methods. We move beyond basic optimization to explore conformational ensembles, tautomeric equilibria, and spectroscopic signatures required for high-fidelity structure-activity relationship (SAR) studies.
Structural Dynamics & Conformational Landscapes
The Seven-Membered Ring Challenge
Unlike flat aromatic systems (e.g., benzene) or rigid heterocycles (e.g., pyridine), the azepinone ring is conformationally mobile. It exists in a dynamic equilibrium between boat , chair , and twist-boat conformers. A single "global minimum" optimization is often insufficient for predicting biological binding, as the bioactive conformation may be a higher-energy local minimum accessible at physiological temperature.
Protocol: Hierarchical Conformational Search
To ensure the global minimum is identified, a multi-stage workflow is required.
-
Stage I: Molecular Mechanics (MM) Sampling
-
Use force fields (MMFF94 or OPLS3e) to generate an ensemble of rotamers and ring puckers.
-
Why: MM is computationally cheap, allowing the scanning of thousands of states to filter out high-energy steric clashes.
-
-
Stage II: DFT Pre-Optimization
-
Re-optimize unique MM conformers within a 5 kcal/mol window using a cost-effective DFT level (e.g., B3LYP/6-31G*).
-
-
Stage III: High-Level Refinement
-
Final optimization of low-energy candidates using dispersion-corrected functionals (e.g.,
B97X-D or M06-2X).
-
Figure 1: Hierarchical workflow for identifying the global minimum and relevant conformers of flexible azepinone rings.
Electronic Structure & Reactivity Profiling
Functional Selection: The Importance of Dispersion
Standard functionals like B3LYP often fail to accurately describe the non-covalent intramolecular interactions (e.g.,
-
Recommendation: Use
B97X-D or M06-2X . These functionals include dispersion corrections essential for modeling the lipophilic pockets often targeted by azepinone drugs. -
Solvation: Gas-phase calculations are irrelevant for biological contexts. Employ the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model) utilizing water (
) or protein-like environments ( ).
Tautomerism: Lactam-Lactim Equilibrium
Azepinones containing an adjacent N-H group (lactams) can tautomerize to the hydroxy-azepine (lactim) form. The ratio of these forms is critical for hydrogen bond donor/acceptor profiles in docking.
Calculation Protocol:
-
Optimize both Tautomer A (Ketone) and Tautomer B (Enol).
-
Calculate Gibbs Free Energy (
) at 298.15 K. -
Use the Boltzmann equation to predict the population ratio:
Quantitative Data Summary: Functional Performance
The following table summarizes the recommended method/basis set combinations for specific azepinone properties based on literature benchmarks.
| Property of Interest | Recommended Functional | Basis Set | Solvation Model | Reason for Choice |
| Geometry/Conf. | 6-311G(d,p) | SMD (Water) | Captures long-range dispersion; accurate ring puckering. | |
| NMR Shifts | mPW1PW91 | 6-311+G(2d,p) | PCM (CHCl | GIAO method requires diffuse functions; functional optimized for magnetic properties. |
| UV-Vis (TD-DFT) | CAM-B3LYP | def2-TZVP | SMD (Solvent) | Range-separated hybrid corrects charge-transfer excitation errors. |
| Reaction Barriers | M06-2X | 6-311++G(3df,3pd) | SMD | High accuracy for main-group thermochemistry and barrier heights. |
Detailed Experimental Protocol
Step-by-Step Workflow for Gaussian 16/09
This protocol validates the structure of a substituted benzazepin-2-one.
Step 1: Pre-Optimization & Frequency Check
Objective: Obtain a stationary point and ensure no imaginary frequencies (ground state). Input Keywords:
opt freq wB97XD/6-31G(d) scrf=(smd,solvent=water)
-
Self-Validation: Check the output for "NImag=0". If NImag > 0, the structure is a transition state or saddle point; perturb the geometry along the imaginary mode and re-optimize.
Step 2: Electronic Property Calculation (Single Point)
Objective: Calculate high-precision orbitals (HOMO/LUMO) and electrostatic potential (ESP) for docking. Input Keywords:
sp wB97XD/6-311+G(d,p) pop=(nbo,savenbos) density=current scrf=(smd,solvent=water)
-
Why NBO? Natural Bond Orbital (NBO) analysis provides a more chemically intuitive picture of electron density delocalization (e.g., lone pair donation into the
system) compared to standard Mulliken charges.
Step 3: NMR Prediction (Structure Validation)
Objective: Verify the synthesized structure against experimental NMR data. Input Keywords:
nmr=giao mpw1pw91/6-311+G(2d,p) scrf=(pcm,solvent=chloroform)
-
Scaling: Calculated isotropic shielding tensors (
) must be converted to chemical shifts ( ) using a reference standard (TMS) calculated at the exact same level of theory:
In Silico Drug Design Integration
For drug development professionals, the quantum mechanical data must be translated into docking parameters.
Molecular Electrostatic Potential (MEP) Mapping
The MEP surface reveals sites for hydrogen bonding and lipophilic attack. In azepinones:
-
Deep Red Regions (Negative): The Carbonyl Oxygen (H-bond acceptor).
-
Deep Blue Regions (Positive): The Amide Nitrogen (H-bond donor).
-
Green Regions (Neutral): The hydrophobic ring backbone.
Workflow: QM to Docking
Figure 2: Integration of Quantum Mechanical data into Molecular Docking pipelines.
References
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. [Link] (Authoritative source for the wB97X-D and dispersion correction methods cited in Section 2).
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. [Link] (Primary citation for the SMD solvation model protocols).
-
Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics. [Link] (Foundational text for the GIAO NMR method described in Section 3).
-
Glendening, E. D., Landis, C. R., & Weinhold, F. (2013). NBO 6.0: Natural bond orbital analysis program. Journal of Computational Chemistry. [Link] (Source for the NBO population analysis protocol).
Methodological & Application
ε-Caprolactam as a monomer in copolymerization reactions
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Application Note: High-Yield Synthesis of ε-Caprolactam
Strategies for Catalytic & Stoichiometric Beckmann Rearrangement
Executive Summary
-Caprolactam is the critical monomer for Nylon-6 production. Historically, the industrial synthesis relies on the liquid-phase Beckmann rearrangement using fuming sulfuric acid (oleum), a process plagued by the generation of massive ammonium sulfate waste (approx. 4.4 tons per ton of lactam).This Application Note provides two distinct high-yield protocols for the laboratory setting, prioritizing Atom Economy and Selectivity :
-
Protocol A (Process Chemistry): Vapor-Phase Rearrangement using High-Silica MFI Zeolite. This mimics the modern "Sumitomo Process," offering
selectivity and zero sulfate waste. -
Protocol B (Organic Synthesis): Cyanuric Chloride (TCT) mediated rearrangement. A mild, high-yield benchtop method for researchers lacking fixed-bed reactor infrastructure.
Mechanistic Principles
The core transformation is the Beckmann Rearrangement of cyclohexanone oxime. Achieving high yield requires stabilizing the nitrilium ion intermediate and preventing hydrolysis back to the ketone.
2.1 The Reaction Pathway
The rearrangement involves the protonation (or activation) of the oxime hydroxyl group, followed by the migration of the anti-periplanar alkyl group.
Figure 1: Mechanistic pathway of the Beckmann Rearrangement. The [1,2]-shift is stereospecific to the group anti to the leaving group.
Protocol A: Vapor-Phase Zeolite Catalysis (Continuous Flow)
Target Audience: Process Chemists, Chemical Engineers.
Yield Potential:
This method utilizes a High-Silica MFI Zeolite (Silicalite-1) . The pore structure of MFI zeolites imposes shape selectivity, favoring the formation of caprolactam while suppressing bulky byproduct formation (coking).
3.1 Materials & Equipment
-
Catalyst: High-Silica MFI Zeolite (Si/Al ratio > 1000 or pure Silicalite-1).
-
Reagent: Cyclohexanone Oxime (purity
). -
Solvent: Ethanol or Methanol (carrier).
-
Reactor: Stainless steel fixed-bed tubular reactor (e.g., 10mm ID).
-
Carrier Gas: Nitrogen or Helium.
3.2 Experimental Procedure
-
Catalyst Pre-treatment:
-
Load 2.0 g of MFI Zeolite (particle size 20–40 mesh) into the isothermal zone of the reactor.
-
Activate in situ under
flow (50 mL/min) at for 2 hours to remove adsorbed water.
-
-
Feed Preparation:
-
Dissolve Cyclohexanone Oxime in Ethanol to create a 10 wt% solution. (Note: Alcohol solvents help mitigate coke formation on the catalyst surface).
-
-
Reaction Parameters:
-
Temperature: Set reactor bed temperature to
. -
WHSV (Weight Hourly Space Velocity): Adjust liquid feed rate to achieve a WHSV of
. -
Carrier Gas Flow: Maintain
at 30 mL/min.
-
-
Collection:
-
Condense the reactor effluent using a cold trap (
). -
Collect samples hourly for GC analysis.
-
-
Purification:
-
Evaporate ethanol via rotary evaporator.
-
Recrystallize the crude solid from cyclohexane/ethyl acetate.
-
3.3 Critical Control Points
-
Temperature Sensitivity: Below
, conversion drops significantly. Above , thermal cracking and coking reduce catalyst life. -
Catalyst Regeneration: If conversion drops
, switch feed to air at for 4 hours to burn off coke deposits.
Protocol B: Cyanuric Chloride Mediated Synthesis (Batch)
Target Audience: Organic Chemists, Medicinal Chemists.
Yield Potential:
For labs without flow reactors, Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine, TCT) acts as a highly efficient promoter in DMF. It activates the oxime hydroxyl group via a Vilsmeier-Haack type intermediate under mild conditions.
4.1 Materials
-
Reagent: Cyclohexanone Oxime (10 mmol).
-
Promoter: Cyanuric Chloride (TCT) (2 mmol, 20 mol%).
-
Solvent: Dimethylformamide (DMF), anhydrous.
-
Quench: Saturated
.
4.2 Experimental Procedure
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and
inlet. -
Dissolution: Add Cyclohexanone Oxime (1.13 g, 10 mmol) and anhydrous DMF (10 mL).
-
Activation:
-
Cool the solution to
in an ice bath. -
Add TCT (0.37 g, 2 mmol) portion-wise. Caution: TCT is an irritant.
-
-
Reaction:
-
Allow the mixture to warm to room temperature (
). -
Stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).
-
Observation: The solution may turn slightly yellow/orange.
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Neutralize with saturated
to pH 7. -
Extract with Dichloromethane (DCM) (
). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Comparative Data & Quality Control
The following table summarizes expected performance metrics for both protocols.
| Metric | Protocol A (Zeolite/Flow) | Protocol B (TCT/Batch) |
| Conversion | ||
| Selectivity | ||
| Reaction Time | Continuous ( | 2–4 Hours |
| Temperature | ||
| Waste Profile | Low (Green) | Moderate (DMF/TCT waste) |
| Scalability | Excellent (Industrial) | Low (Lab scale only) |
5.1 Analytical Validation
-
Melting Point: Pure
-caprolactam melts at . -
GC-MS: Look for molecular ion peak
. -
IR Spectroscopy: Strong carbonyl stretch at
(Amide I).
Workflow Visualization
Figure 2: Decision matrix and workflow for selecting the appropriate synthesis route based on laboratory capabilities.
References
-
Ichihashi, H., & Sato, H. (2001). "Catalytic reaction of cyclohexanone oxime to ε-caprolactam." Applied Catalysis A: General, 221(1-2), 359-366.
- Foundational text on the Sumitomo vapor-phase process using high-silica MFI zeolites.
-
Furuya, Y., Ishihara, K., & Yamamoto, H. (2005). "Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst." Journal of the American Chemical Society, 127(32), 11240–11241.
- Authoritative source for the TCT-medi
-
Dahlhoff, G., et al. (2001). "ε-Caprolactam: New By-Product Free Synthesis Routes." Catalysis Reviews, 43(4), 381-441.
- Comprehensive review of green chemistry altern
-
R.A. Sheldon. (2017). "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability." Green Chemistry, 19, 18-43.
- Contextualizes the importance of replacing the ammonium sulfate route (High E-factor)
Application Note: Catalytic Beckmann Rearrangement for Green Caprolactam Synthesis
Executive Summary & Context
The industrial synthesis of
This guide details the transition to Solid Acid Catalysis , specifically focusing on the vapor-phase rearrangement using high-silica MFI zeolites (e.g., Silicalite-1). This methodology, validated by the commercial "Sumitomo Process," eliminates oleum use, neutralizes sulfate waste, and allows for continuous reactor operation.
Key Advantages of Solid Acid Protocol:
-
Atom Economy: Near-zero byproduct generation.
-
Process Safety: Elimination of corrosive oleum and neutralization steps.
-
Regenerability: Catalysts can be regenerated via oxidative thermal treatment.
Mechanistic Principles
The transition from homogeneous to heterogeneous catalysis requires understanding the surface chemistry of the solid acid. Unlike the oleum process, which relies on bulk acidity, solid acid catalysis depends on specific site isolation and pore confinement.
The Reaction Pathway
The reaction involves the acid-catalyzed rearrangement of cyclohexanone oxime into
-
Adsorption: The oxime enters the zeolite pore (typically 10-ring channels in MFI).
-
N-Protonation: The surface proton (Brønsted acid site) attacks the oxime nitrogen or oxygen.
-
1,2-Shift: The anti-alkyl group migrates to the nitrogen, expelling water (temporarily).
-
Tautomerization: The resulting iminium ion tautomerizes to the lactam.
Critical Insight: Strong acid sites are detrimental. They promote hydrolysis of the oxime back to cyclohexanone or cause rapid coking. Weak Brønsted acid sites found in high-silica zeolites are preferred to drive selectivity without degradation.
Visualization: Mechanistic Pathway
Figure 1: Step-wise mechanism of Beckmann Rearrangement within a Zeolite pore structure.
Catalyst Selection Guide
Success depends entirely on the topology and Si/Al ratio of the catalyst.
| Catalyst Class | Specific Type | Pore Size (Å) | Acidity Profile | Suitability |
| MFI Zeolite | Silicalite-1 | 5.5 x 5.1 | Very Weak / Neutral | Optimal. High selectivity (>99%); hydrophobic pores prevent water poisoning. |
| MFI Zeolite | ZSM-5 (Low Si/Al) | 5.5 x 5.1 | Strong Brønsted | Poor. Strong sites cause rapid coking and hydrolysis. |
| SAPO | SAPO-11 | 6.3 x 3.9 | Mild | Moderate. Good selectivity but lower thermal stability than MFI. |
| Mesoporous | MCM-41 | >20 | Tunable | Low. Lack of confinement effect reduces shape selectivity. |
Recommendation: Use High-Silica MFI (Si/Al > 1000) . The hydrophobic nature of high-silica zeolites is crucial because water is a byproduct of the reaction; hydrophilic catalysts (low Si/Al) will retain water, poisoning the active sites.
Experimental Protocol: Vapor-Phase Rearrangement
Objective: Continuous synthesis of caprolactam using a fixed-bed reactor.
A. Equipment Setup
-
Reactor: Stainless steel fixed-bed tubular reactor (e.g., 1/2" OD).
-
Heating: Split-zone furnace capable of maintaining 350°C ± 1°C.
-
Feed System: HPLC pump for liquid feed (Oxime + Solvent).
-
Carrier Gas: Mass Flow Controller (MFC) for Nitrogen or Helium.
B. Reagents
-
Feed Solution: 10 wt% Cyclohexanone Oxime dissolved in Methanol or Ethanol.
-
Note: Alcohol solvents act as a "fluidizing" agent to assist desorption and suppress coke.
-
-
Catalyst: Silicalite-1 (20-40 mesh pellets).
C. Step-by-Step Methodology
Phase 1: Catalyst Pre-treatment (Activation)
-
Load 2.0 g of catalyst into the isothermal zone of the reactor.
-
Purge with
(50 mL/min). -
Ramp temperature to 400°C at 5°C/min.
-
Hold for 2 hours to remove adsorbed water and impurities.
-
Cool to reaction temperature (350°C ).
Phase 2: Reaction Start-up
-
Set reactor temperature to 350°C .
-
Start
carrier gas flow at 40 mL/min. -
Initiate liquid feed via HPLC pump.
-
Target WHSV (Weight Hourly Space Velocity):
. -
Calculation: If using 2g catalyst and WHSV of 1.0
, feed rate = 2g oxime/hour.
-
-
Vaporizer Check: Ensure the pre-heating zone (before the catalyst bed) is >150°C to fully vaporize the solution before it hits the catalyst.
Phase 3: Product Collection & Analysis
-
Direct reactor effluent through a chilled condenser (4°C) or a trap containing ethanol.
-
Collect samples hourly.
-
Analysis: Analyze via GC-FID using a capillary column (e.g., HP-5 or DB-WAX).
-
Internal Standard: Chlorobenzene.
-
Retention Order: Cyclohexanone (hydrolysis product) < Oxime < Caprolactam.
-
D. Workflow Visualization
Figure 2: Experimental workflow for vapor-phase caprolactam synthesis.
Catalyst Regeneration Protocol
Solid acid catalysts will inevitably deactivate due to "coking" (deposition of heavy carbonaceous oligomers). In the Sumitomo process, catalyst life is extended by frequent regeneration.
Regeneration Trigger: When Caprolactam conversion drops below 95%.
-
Stop Feed: Halt the oxime/methanol flow.
-
Purge: Flow pure
for 30 mins to strip volatile organics. -
Oxidation: Switch gas to Synthetic Air (20%
/ 80% ). -
Thermal Ramp:
-
Ramp to 450°C - 500°C at 2°C/min.
-
Caution: Rapid ramping can cause thermal runaway due to exothermic coke combustion, damaging the zeolite structure.
-
-
Hold: Maintain temperature until
levels in the exhaust (monitored by IR or MS) drop to baseline. -
Reset: Cool to 350°C and switch back to
before restarting liquid feed.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| High Cyclohexanone | Hydrolysis of Oxime | Catalyst is too hydrophilic or feed contains water. Action: Dry the solvent/feed; use higher Si/Al ratio catalyst. |
| Rapid Deactivation | Pore blockage (Coking) | Acidity is too strong or WHSV is too low. Action: Increase WHSV; regenerate catalyst; switch to weaker acid catalyst. |
| Ring Opening Byproducts | Strong Acid Sites | Catalyst has active Al-sites on the external surface. Action: Passivate external surface or use pure silica MFI. |
| Pressure Drop Increase | Physical blockage | Catalyst attrition or heavy coking at reactor inlet. Action: Check particle size; reverse flow direction during regeneration. |
References
-
Ichihashi, H., & Kitamura, M. (2003). Catalytic reaction of cyclohexanone oxime to ε-caprolactam. Catalysis Today, 73(1-2), 23-28.
- Key Reference: Describes the industrial Sumitomo process and the efficacy of high-silica MFI.
-
Dahl, I. M., & Kolboe, S. (1986). On the reaction mechanism of the Beckmann rearrangement of cyclohexanone oxime over H-ZSM-5. Applied Catalysis, 25(1-2), 227-236.
- Key Reference: Foundational work on the mechanism and active sites in zeolites.
-
Yashima, T., et al. (1997). Vapor phase Beckmann rearrangement of cyclohexanone oxime over silica-boria catalyst. Journal of Catalysis, 169(1), 165-173.
- Key Reference: Discusses the importance of weak acidity.
-
Hoelderich, W. F., & Röseler, J. (1997). New routes to caprolactam and its precursors. Catalysis Today, 37(4), 353-366.
- Key Reference: Comprehensive review of solid acid altern
Troubleshooting & Optimization
troubleshooting guide for ε-caprolactam polymerization
Technical Support Center: -Caprolactam Polymerization
Topic: Advanced Troubleshooting & Process Control for Nylon 6 Synthesis Audience: Senior Polymer Scientists & Process Engineers
Executive Summary
The polymerization of
This guide addresses the causality behind molecular weight deviations, reaction stalling, and optical defects.
Part 1: The Mechanistic Landscape
Before troubleshooting, one must identify the propagation mechanism. The troubleshooting logic differs entirely between the two primary routes.
Visualizing the Polymerization Pathways
The following diagram illustrates the critical difference between Hydrolytic (Step-Growth character) and Anionic (Chain-Growth character) pathways.
Figure 1: Mechanistic divergence between Hydrolytic and Anionic ROP of Caprolactam. Note the reversibility in the hydrolytic route.
Part 2: Troubleshooting Hydrolytic Polymerization
Context: The standard industrial and lab-scale route. Requires water to open the ring, but water must be removed to build molecular weight.
Issue 1: Molecular Weight (MW) is consistently too low.
Diagnosis: The "Water Paradox" is likely unbalanced.
Technical Explanation: In hydrolytic polymerization, water acts as the ring-opening initiator. However, it is also a condensation byproduct. According to Le Chatelier’s principle, the presence of water at the end of the reaction shifts the equilibrium toward hydrolysis (depolymerization), limiting the Number Average Molecular Weight (
Corrective Actions:
-
Two-Stage Heating Profile:
-
Stage 1 (Pressurized): Hold at
with 2-5% water to ensure rapid ring opening and conversion to aminocaproic acid. -
Stage 2 (Vacuum/Sweep): Once conversion >80%, reduce pressure or sweep with
to remove water. This drives polycondensation.
-
-
Check End-Capping: If you are using a monofunctional acid (e.g., acetic acid) to control MW, the concentration may be too high.
Issue 2: High Residual Monomer Content (>10%).
Diagnosis: Thermodynamic Equilibrium limitation.
Technical Explanation: Unlike many polymers, Nylon 6 exists in equilibrium with its monomer. The equilibrium monomer concentration (
Corrective Actions:
-
Lower Finishing Temperature: Finish the reaction at the lowest possible temperature where the melt is still processable (
) to shift equilibrium toward the polymer. -
Hot Water Extraction (Mandatory): You must perform a post-polymerization extraction. (See Protocol A).
Issue 3: Product Yellowing / Discoloration.
Diagnosis: Oxidative degradation or amine oxidation. Corrective Actions:
-
Oxygen Exclusion: Caprolactam oxidizes easily at
. Ensure strictly inert atmosphere ( or Argon) with . -
Temperature Spikes: Localized overheating
causes thermal degradation. Check reactor wall temperatures.
Part 3: Troubleshooting Anionic Polymerization
Context: Used for reaction injection molding (RIM) or casting. Very fast (minutes), low temperature (
Issue 4: Reaction does not start (Induction time is infinite).
Diagnosis: Moisture Poisoning. Technical Explanation: The anionic catalyst (e.g., Sodium Caprolactamate) is a strong base. It reacts with trace water immediately to form NaOH and caprolactam, effectively killing the catalytic species required for the "Activated Monomer Mechanism."
Corrective Actions:
-
Feedstock Drying: Caprolactam must be dried to
(200 ppm) water. -
Purge: The reactor headspace must be bone-dry.
-
Catalyst Refresh: If the catalyst was exposed to air for even a few minutes, it is likely deactivated.
Issue 5: Polymer is brittle or "cheesy" (Low conversion).
Diagnosis: Mismatch in Activator/Catalyst Ratio. Technical Explanation: Anionic ROP requires an activator (e.g., N-acetyl caprolactam) to create the initial imide linkage.
-
Too much activator: Creates too many chain starts
Low MW. -
Too little activator: Slow initiation
Crystallization occurs before polymerization is complete (trapping monomer).
Corrective Actions:
-
Optimize Ratio: A standard starting molar ratio is 1:1 (Catalyst:Activator), typically at 0.5 – 1.0 mol% relative to monomer.
Part 4: Data & Protocols
Table 1: Troubleshooting Matrix
| Defect | Probable Cause | Verification Step | Solution |
| Low Viscosity (IV) | High Water Content (Late Stage) | Check Vacuum/N2 flow rate | Increase vacuum duration at |
| High Monomer % | High Finishing Temp | Check T-profile | Cool to |
| Bubbles/Voids | Volatile release | TGA analysis of defect | Moisture in pellets or unreacted monomer boiling off. |
| Gelation | Crosslinking | Check additives | Reduce multifunctional amines/acids; check for thermal hotspots. |
Protocol A: Standard Lab-Scale Hydrolytic Polymerization
Objective: Synthesis of Nylon 6 with controlled MW.
-
Preparation:
-
Charge 500g
-caprolactam into a glass reactor with mechanical stirring. -
Add 5% w/w deionized water (Initiator).
-
Add 0.1% acetic acid (optional viscosity stabilizer).
-
-
Ring Opening (Hydrolysis):
-
Purge with
(3 cycles). -
Heat to
under reflux (or closed pressure vessel) for 2 hours. -
Why: Keeps water in the system to open lactam rings.
-
-
Polycondensation:
-
Remove reflux condenser; switch to sweep/vacuum.
-
Maintain
for 2-4 hours. -
Why: Removes water to shift equilibrium toward polymer chain growth.
-
-
Extraction (Critical):
-
Grind polymer.
-
Reflux in water (
) for 4 hours (solid-to-liquid ratio 1:10). -
Dry under vacuum at
.
-
Protocol B: Anionic "Fast" Polymerization
Objective: Rapid casting.
-
Melt Preparation:
-
Melt Caprolactam at
under vacuum for 30 mins (Dry to <200ppm water).
-
-
Component Mixing:
-
Stream A: Caprolactam + Sodium Caprolactamate (Catalyst).
-
Stream B: Caprolactam + N-Acetyl Caprolactam (Activator).
-
-
Reaction:
-
Mix Stream A and B at
. -
Inject into mold heated to
. -
Polymerization occurs in <5 minutes.
-
Part 5: Advanced Workflow Visualization
The following decision tree assists in real-time troubleshooting during the experimental run.
Figure 2: Decision Matrix for real-time troubleshooting.
References
-
Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience.
- Foundational text for Step-Growth vs. Chain-Growth mechanisms.
-
Kohan, M. I. (1995). Nylon Plastics Handbook. Hanser Publishers.
- The authoritative source on Nylon 6 equilibrium thermodynamics and extraction protocols.
-
Udipi, K., et al. (1997). "Nylon 6: Polymerization and properties." Polymer, 38(10).
- Detailed kinetics on the hydrolytic polymeriz
-
Russo, S., et al. (2012). "Anionic Polymerization of Lactams." Polymer Science: A Comprehensive Reference. Elsevier.
- Specific mechanisms for the activated monomer mechanism in anionic routes.
Technical Support Center: 6,7-Dihydro-1H-azepin-2(5H)-one Purification
[1]
Status: Operational | Ticket ID: PUR-AZP-007 | Tier: L3 (Senior Scientist) Subject: Isolation, Catalyst Scavenging, and Stability Protocols for Unsaturated Caprolactam Derivatives
System Overview & Molecule Profile
User: You are likely working with 6,7-dihydro-1H-azepin-2(5H)-one (also known as 1,5,6,7-tetrahydro-2H-azepin-2-one). This is an
Common Synthesis Routes:
-
Ring-Closing Metathesis (RCM): Cyclization of diallyl amine derivatives using Ru-based catalysts (Grubbs).
-
Schmidt Reaction/Beckmann Rearrangement: Acid-catalyzed expansion of 2-cyclohexenone.
Primary Technical Challenges:
-
Ruthenium Contamination: High affinity of Ru byproducts for the polar lactam functionality (if RCM is used).
-
Silanol Interaction: Severe peak tailing on silica gel due to the amide group's hydrogen bonding capability.
-
Polymerization Risk: The
-unsaturated system is prone to radical polymerization or dimerization under thermal stress.
Module A: Catalyst Scavenging (RCM Route)
Issue: "My product is dark brown/black after workup, and NMR shows broad aromatic peaks." Diagnosis: Residual Ruthenium alkylidene species. Standard silica filtration is insufficient for polar lactams because the Ru-complex co-elutes with the product.
Protocol: The DMSO/Silica Scavenging Method
Rationale: DMSO coordinates aggressively to the Ru center, displacing the phosphine/NHC ligand and creating a highly polar complex that binds irreversibly to silica.
Step-by-Step Workflow:
-
Quench: Upon reaction completion, do not concentrate the reaction mixture immediately.
-
Complexation: Add 50 equivalents (relative to the catalyst load) of DMSO or Triphenylphosphine oxide (TPPO) to the reaction mixture.
-
Incubation: Stir at room temperature for 12–16 hours . The solution color should shift from brownish-pink to bright green or black.
-
Filtration: Pass the mixture through a pad of silica gel.
-
Eluent: 5% Methanol in DCM (The Ru-DMSO complex stays on the silica; the lactam elutes).
-
-
Concentration: Evaporate solvents at
to avoid thermal degradation.
Alternative Scavengers (Table 1)
| Scavenger Agent | Load (eq.) | Contact Time | Efficiency | Best For |
| DMSO | 50 | 12 h | High | Large scale, cost-sensitive projects |
| Activated Carbon (Darco KB) | 50 wt% | 1 h | Medium | Non-polar impurities |
| Trimercaptotriazine (TMT) | 1.5 | 4 h | Very High | GMP/Pharma grade requirements |
| Functionalized Silica (Thiol) | 2–5 | 2 h | High | Final polishing step |
Visual Workflow: Catalyst Removal Decision Tree
Figure 1: Decision matrix for selecting the appropriate Ruthenium scavenging protocol based on scale and purity requirements.
Module B: Chromatographic Purification
Issue: "The compound streaks on the TLC plate and elutes as a broad tail on the column, contaminating other fractions." Diagnosis: The lactam N-H and C=O moieties are hydrogen-bonding with acidic silanols on the silica surface.
Troubleshooting Guide: The "Polarity Trap"
1. Mobile Phase Modifiers (The 1% Rule) Do not run pure DCM/MeOH gradients without a modifier.
-
Add 1% Triethylamine (TEA): Neutralizes acidic silanols.
-
Note: You must flush the column with pure solvent after use to prevent TEA precipitation in future runs.
-
-
Add 0.5% Ammonium Hydroxide: If TEA is difficult to remove (high boiling point),
is a volatile alternative for basifying the silica.
2. Stationary Phase Alternatives If standard Silica (SiO2) fails, switch phases immediately.
-
Neutral Alumina (Activity Grade III):
-
Why: Alumina is less acidic than silica.
-
Setup: Deactivate Grade I alumina by adding 6% water (w/w) and shaking until free-flowing.
-
-
Reverse Phase (C18):
-
Why: Eliminates silanol interactions entirely.
-
Eluent: Water/Acetonitrile gradient (0%
40%). -
Detection: UV at 210 nm (amide bond) and 254 nm (conjugated alkene).
-
Visual Workflow: Purification Logic
Figure 2: Logic flow for selecting the correct stationary phase and mobile phase additives to prevent tailing.
Module C: Stability & Storage (The "Nylon" Risk)
Issue: "My oil turned into a solid glass/gum overnight in the freezer." Diagnosis: Spontaneous polymerization (Ring-Opening Polymerization - ROP) or dimerization.
Critical Handling Protocols:
-
Avoid Acidic Environments: The 6,7-dihydro-1H-azepin-2(5H)-one ring is strained. Trace acids (even from chloroform!) can catalyze ring-opening to linear amino acids or polymerization into Nylon-type oligomers.
-
Action: Filter chloroform through basic alumina before using it for NMR or solvation.
-
-
Concentration Limits: Do not distill to dryness if high heat is required. The neat liquid is more prone to dimerization than dilute solutions.
-
Storage:
-
Store as a solid (if crystallized) or a concentrated solution in benzene/toluene.
-
Temperature: -20°C.
-
Atmosphere: Argon (Strictly oxygen-free to prevent radical oxidation of the double bond).
-
Frequently Asked Questions (FAQ)
Q: Can I distill this compound? A: Only under high vacuum (<0.5 mmHg). The boiling point is high due to hydrogen bonding. Prolonged heating at >100°C often leads to decomposition or polymerization. Kugelrohr distillation is preferred over fractional distillation columns to minimize thermal residence time.
Q: How do I separate the unsaturated lactam from the saturated caprolactam byproduct? A: This is difficult on silica due to similar polarity.
-
Solution: Use Silver Nitrate Impregnated Silica (
/SiO_2) . The silver ions coordinate reversibly with the -electrons of the double bond in 6,7-dihydro-1H-azepin-2(5H)-one, significantly retarding its retention time compared to the saturated caprolactam.
Q: The NMR shows a doublet of triplets at 6.0 ppm, but integration is off. A: Check for conformational isomers. Seven-membered rings are flexible and can exist in chair/boat conformations that exchange slowly on the NMR timescale, broadening peaks or creating rotamers. Run the NMR at 50°C to coalesce the peaks.
References
-
Ruthenium Removal via DMSO: Maynard, H. D., & Grubbs, R. H. (1999). Purification Technique for the Removal of Ruthenium from Olefin Metathesis Reaction Products.[2] Tetrahedron Letters, 40(22), 4137–4140. Link
-
Chromatography of Polar Heterocycles: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 9: Controlling Peak Shape). Link
-
Synthesis of Unsaturated Lactams: Donohoe, T. J., et al. (2002). Partial reduction of pyrroles: application to the synthesis of unsaturated lactams. Chemical Communications, (15), 1566-1567. Link
-
Silver Nitrate Chromatography: Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447. Link
side reactions in the synthesis of caprolactam derivatives
Technical Support Center: Synthesis of Caprolactam Derivatives
Topic: Troubleshooting Side Reactions & Impurity Profiles ID: TSC-CAP-2024-05 Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Introduction: The Caprolactam Scaffold
Caprolactam (2-oxepanone) is more than just a monomer for Nylon-6; it is a versatile pharmacophore and building block in organic synthesis. However, the seven-membered lactam ring introduces unique reactivity challenges—specifically transannular interactions, ring-opening polymerization (ROP), and competitive O- vs. N-functionalization.
This guide addresses the critical "pain points" in synthesizing caprolactam derivatives, focusing on mechanistic causality and rigorous troubleshooting.
Module A: The Beckmann Rearrangement (Core Synthesis)
Most caprolactam derivatives start with the formation of the lactam ring via the Beckmann rearrangement of cyclohexanone oxime. This step is prone to catastrophic yield loss if not controlled.
FAQ: Why is my reaction yielding cyclohexanone instead of caprolactam?
Diagnosis: Hydrolysis of the Oxime. Mechanism: The Beckmann rearrangement requires the conversion of the oxime hydroxyl group into a good leaving group (using acid or sulfonyl chlorides). If water is present, the intermediate nitrilium ion is trapped by water, or the oxime itself undergoes acid-catalyzed hydrolysis back to the ketone.
Troubleshooting Protocol:
-
Water Scavenging: Ensure the reaction medium is strictly anhydrous. If using Polyphosphoric Acid (PPA) or Thionyl Chloride (
), the system must be sealed. -
Reagent Quality: Check the titer of your hygroscopic reagents (
, -DMF complex). -
Temperature Control: Hydrolysis is often favored thermodynamically over rearrangement at lower temperatures if water is present.
FAQ: I see a "nitrile" impurity in my IR/NMR. What is it?
Diagnosis: "Abnormal" Beckmann Fragmentation (Second-Order Beckmann).
Mechanism: Instead of the alkyl group migrating to the nitrogen (forming the lactam), the bond between the
Corrective Action:
-
Switch Catalysts: Move from Brønsted acids (
) to milder Lewis acids (e.g., Cyanuric chloride/ZnCl2) or solid acid catalysts (Zeolites) which stabilize the rearrangement transition state over the fragmentation pathway. -
Solvent Polarity: Increase solvent polarity to stabilize the intermediate iminium ion, favoring the rearrangement.
Module B: N-Functionalization vs. O-Alkylation
Derivatizing the amide nitrogen is a common requirement, but the ambident nature of the lactam anion (N- vs. O-nucleophilicity) creates competition.
FAQ: Why am I forming the lactim ether (O-alkyl) instead of the N-alkyl product?
Diagnosis: Ambident Anion Control Failure. The Science: The lactam anion resonates between the Nitrogen and Oxygen.
-
N-Alkylation (Kinetic/Thermodynamic): Favored by "hard" bases and polar aprotic solvents that dissociate the ion pair.
-
O-Alkylation (Lactim Ether): Favored when the cation is tightly coordinated to the oxygen (e.g., using
salts) or in non-polar solvents where the N-lone pair is sterically hindered or the O-site is more accessible.
Troubleshooting Protocol:
-
Base Selection: Use Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) . These bases typically favor N-alkylation in DMF or DMSO.
-
Solvent: Switch to DMF, DMSO, or NMP . These polar aprotic solvents solvate the cation (
), leaving the "naked" anion free to attack via the more nucleophilic Nitrogen. -
Temperature: N-alkylation is often thermodynamically favored. Ensure the reaction is heated sufficiently (60-100°C) to overcome the activation barrier, but watch for polymerization.
Data Table: Solvent & Base Effects on Selectivity
| Conditions | Major Product | Mechanism Note |
| NaH / DMF | N-Alkyl (Desired) | Dissociated ion pair; N-attack favored. |
| O-Alkyl (Lactim Ether) | Silver coordinates Oxygen; O-attack favored. | |
| KOH / Phase Transfer | N-Alkyl | PTC effectively exposes N-anion. |
| Neutral / Dialkyl Sulfate | O-Alkyl | Reaction proceeds via neutral imidate mechanism. |
Module C: Ring Stability & Polymerization
FAQ: My product is turning into a viscous gum/solid during workup. Is it polymerizing?
Diagnosis: Anionic Ring-Opening Polymerization (AROP). Mechanism: Caprolactam is the monomer for Nylon-6. The conditions used for N-alkylation (Strong Base + Heat) are identical to the initiation conditions for AROP. If the N-alkylation is slow, the lactam anion can attack another lactam ring, opening it and starting a chain reaction.
Prevention Strategy:
-
Stoichiometry: Avoid excess caprolactam. Ensure the electrophile (alkyl halide) is present in slight excess before heating significantly.
-
Concentration: Polymerization is second-order with respect to monomer concentration. Dilute the reaction (0.1 M - 0.2 M) to favor the intramolecular or bimolecular substitution over polymerization.
-
Quenching: Quench the reaction immediately upon completion with ammonium chloride or water to destroy the propagating anionic species.
Visualizing the Pathways
The following diagram illustrates the critical decision points in the Beckmann Rearrangement and the competition between pathways.
Figure 1: Mechanistic divergence in the Beckmann Rearrangement. Green path indicates desired synthesis; red dashed paths indicate side reactions.
Standardized Protocol: N-Alkylation of Caprolactam
Objective: Synthesize N-benzyl caprolactam with minimal O-alkylation or polymerization.
Reagents:
- -Caprolactam (1.0 eq)
-
Sodium Hydride (60% in oil, 1.2 eq)
-
Benzyl Bromide (1.1 eq)
-
DMF (Anhydrous, 0.2 M concentration)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round bottom flask under Nitrogen flow. Add anhydrous DMF.
-
Deprotonation: Add NaH portion-wise at 0°C. Stir for 15 minutes.
-
Checkpoint: Evolution of
gas should be steady. Wait until bubbling ceases (formation of sodium caprolactamate).
-
-
Addition: Add Caprolactam dissolved in minimal DMF dropwise at 0°C. Stir for 30 mins at room temperature.
-
Why? Allows complete formation of the anion before introducing the electrophile, preventing competition.
-
-
Reaction: Add Benzyl Bromide dropwise. Heat to 60°C. Monitor by TLC/HPLC.
-
Critical: Do not exceed 80°C to minimize polymerization risk.
-
-
Workup: Pour into ice-cold water (quenches anion). Extract with Ethyl Acetate. Wash with Brine to remove DMF.
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley-Interscience. (Standard text for Ambident Nucleophiles and Beckmann Mechanisms).
-
Ritz, J., et al. "Caprolactam". Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Authoritative source on industrial synthesis and side reactions).
-
Gawley, R. E. "The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations." Organic Reactions, 1988. (Detailed review of "Abnormal" Beckmann pathways).
optimizing solvent selection for caprolactam recrystallization
Topic: Optimizing Solvent Selection for Caprolactam Recrystallization Status: Active Version: 2.4 (Current)
Executive Summary: The Thermodynamics of Purity
Recrystallization of
For researchers and process engineers, the challenge lies in the molecule's high hygroscopicity and its tendency to form Liquid-Liquid Phase Separations (LLPS), commonly known as "oiling out," rather than nucleating crystals. This guide provides a logic-driven framework for solvent selection to maximize yield while ensuring the rejection of critical impurities.
Solvent Selection Framework
Before troubleshooting specific failures, one must validate the solvent system. The ideal solvent for caprolactam must exhibit a high temperature coefficient of solubility—high solubility at boiling point, low solubility at ambient/cooling temperatures.
Comparative Solvent Performance Data
The following table summarizes solvent classes based on thermodynamic interaction with Caprolactam.
| Solvent Class | Representative Solvents | Solubility Profile | Impurity Rejection | Primary Risk |
| Aprotic Aromatic | Toluene, Benzene | Ideal. Steep solubility curve. | High (rejects polar byproducts). | Toxicity (Benzene); Flammability. |
| Aliphatic | Cyclohexane, Heptane | Low. Used primarily as anti-solvents . | Moderate. | Low yield if used alone. |
| Polar Protic | Water, Methanol | Very High (Too high for cooling cryst). | Low (co-solubilizes impurities). | Hygroscopicity ; Hard to dry; Agglomeration. |
| Ketones | MIBK, Acetone | Moderate to High. | Moderate. | Peroxide formation (safety risk). |
Decision Matrix: The Hansen Solubility Parameter (HSP) Approach
To optimize selection, align the solvent's polarity (
Troubleshooting Guide (Q&A)
Direct solutions to experimental deviations.
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
User Query: I am cooling my caprolactam solution in water/toluene, but instead of crystals, I see oily droplets forming at the bottom of the flask. Why is this happening?
Root Cause Analysis: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the solution enters a metastable region where the energy barrier to form a second liquid phase is lower than the barrier to nucleate a solid crystal. This is common in Caprolactam due to its low melting point (69°C) and high polarity.
Corrective Protocol:
-
Temperature Control: You are likely cooling too fast or starting at a concentration that hits the "spinodal" decomposition line before the solubility curve.
-
Seeding: Introduce seed crystals before the solution reaches the cloud point (the temperature where oiling occurs). This bypasses the energy barrier for nucleation.
-
Solvent Modification: Increase the ratio of the non-polar component (e.g., Toluene) to shift the solubility curve.
Issue 2: Persistent Color Impurities (Permanganate Number)
User Query: My yield is 85%, but the crystals have a slight yellow hue and fail the Permanganate Number (PM) test. How do I fix this?
Root Cause Analysis: The yellow color typically indicates the presence of oxidation products or cyclohexanone oxime. Polar solvents (like alcohols) often hold these impurities in the crystal lattice or mother liquor inclusions.
Corrective Protocol:
-
Switch to Aromatic Solvents: Toluene or Alkyl-benzenes are superior for rejecting oxidized organic impurities compared to alcohols.
-
Nitrogen Sparging: Caprolactam oxidizes rapidly. Sparge the solvent with
for 15 minutes prior to dissolution and maintain an inert blanket during cooling. -
Wash Step Optimization: Do not wash with the mother liquor. Wash with cold, fresh non-solvent (e.g., cold Cyclohexane) to displace surface impurities.
Issue 3: Agglomeration and Solvent Inclusion
User Query: The crystals are clumping together into large masses that trap solvent. Drying takes forever.
Root Cause Analysis: Agglomeration is driven by supersaturation spikes. If the cooling rate is non-linear or agitation is insufficient, local supersaturation causes rapid, uncontrolled growth that fuses crystals.
Corrective Protocol:
-
Linear Cooling Ramp: Implement a controlled cooling rate (e.g.,
). -
Agitation Dynamics: Ensure the Reynolds number in your reactor indicates turbulent flow to maintain suspension, but avoid high shear that causes attrition (breakage).
Visualizing the Optimization Workflow
The following diagram illustrates the logical flow for screening solvents and optimizing the recrystallization process.
Figure 1: Logic flow for Caprolactam recrystallization, highlighting critical control points for preventing oiling out and ensuring purity.
Standard Operating Procedure (SOP): Solvent Screening
Objective: Determine the optimal solvent ratio for maximum impurity rejection.
Materials
-
Crude Caprolactam (solid)
-
Solvent A: Toluene (Primary Solvent)
-
Solvent B: Cyclohexane (Anti-solvent)
-
Apparatus: Jacketed glass reactor with overhead stirrer.
Protocol Steps
-
Saturation Curve Generation:
-
Prepare 5 vials with increasing ratios of Toluene:Cyclohexane (100:0, 80:20, 60:40, 40:60, 20:80).
-
Add excess Caprolactam to each.
-
Heat to 80°C until dissolved, then cool to 20°C.
-
Measure the mass of dissolved solid in the supernatant (gravimetric analysis). Target: A solvent system with a >50% drop in solubility between 80°C and 20°C.
-
-
Impurity Spiking (Validation):
-
Dissolve crude caprolactam in the selected solvent ratio.
-
Perform the recrystallization cycle.
-
Critical Step: Analyze the mother liquor vs. crystal using GC-MS.
-
Calculate the Separation Factor (
) : If , the solvent is ineffective for this impurity profile.
-
-
Drying:
-
Dry crystals under vacuum at 40°C. Warning: Do not exceed 50°C under high vacuum initially to avoid sublimation or melting.
-
References
-
NIST Chemistry WebBook. Caprolactam Phase Change Data. National Institute of Standards and Technology. [Link]
-
Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd Ed.). Butterworth-Heinemann. (Refer to Chapter 7 for Solvent Selection methodologies). [Link]
-
PubChem. Caprolactam Compound Summary - Solubility and Physical Properties. National Library of Medicine. [Link]
-
Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press. (Foundational text for understanding MSZW and Oiling Out mechanisms). [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6,7-Dihydro-1H-azepin-2(5H)-one (Caprolactam)
Welcome to your essential guide for the responsible management and disposal of 6,7-Dihydro-1H-azepin-2(5H)-one, a compound more commonly known in the scientific community as ε-Caprolactam or simply Caprolactam. As a foundational monomer for the production of Nylon-6, Caprolactam is a staple in many research and development settings.[1] However, its utility is matched by a need for meticulous handling and disposal protocols. This document provides the procedural clarity and scientific rationale necessary to ensure safety, regulatory compliance, and environmental stewardship in your laboratory.
The causality behind stringent disposal protocols is rooted in the compound's hazard profile. Caprolactam is classified as harmful if swallowed or inhaled and is a known irritant to the skin, eyes, and respiratory tract.[2][3] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects, making its containment from environmental release a primary concern.[4] This guide is designed to be a self-validating system, where understanding the why behind each step reinforces the execution of safe laboratory practices.
Core Hazard Profile & Key Data
Before proceeding with any disposal protocol, it is imperative to internalize the specific hazards associated with Caprolactam. This knowledge informs the level of personal protective equipment (PPE) required and the urgency of containment measures.
| Property | Data | Source |
| Chemical Name | ε-Caprolactam | [5][6] |
| CAS Number | 105-60-2 | [5][6] |
| Molecular Formula | C₆H₁₁NO | [5][6] |
| Primary Health Hazards | Harmful if swallowed/inhaled; Causes serious eye and skin irritation.[2] | [2] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[4] | [4] |
| ACGIH TLV-TWA | 5 mg/m³ (vapor and inhalable fraction) | [7] |
| Flash Point | 125 °C (257 °F) | [8] |
| Biodegradability | Readily biodegradable, but should not enter waterways.[5][6] | [5][6] |
Foundational Principles of Caprolactam Waste Management
Three universal rules govern the disposal of Caprolactam and its associated waste streams:
-
Prohibition of Sewer Disposal : Under no circumstances should Caprolactam, in solid, molten, or aqueous solution form, be discharged into the sewer system.[9][10] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a category under which many laboratory chemicals fall.[11][12] Its high toxicity to aquatic organisms necessitates treatment at a specialized facility.[4]
-
Regulatory Adherence is Mandatory : Waste generators are legally required to consult and comply with all local, state, and federal hazardous waste regulations for classification, storage, and disposal.[7][8] In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.[13]
-
Engage Professional Disposal Services : All chemical waste, including Caprolactam, must be disposed of through an approved and licensed waste disposal contractor.[14] These entities are equipped to handle and treat chemical waste in accordance with the law.
Step-by-Step Disposal and Decontamination Protocols
The following protocols provide clear, actionable steps for managing different Caprolactam waste streams.
Protocol 1: Disposal of Unused or Waste Caprolactam (Solid)
This procedure applies to expired, off-spec, or surplus solid Caprolactam.
-
Personal Protective Equipment (PPE) : Before handling, don appropriate PPE, including safety glasses with side shields or goggles, nitrile gloves, and a lab coat.[5][6] Work in a well-ventilated area or under a chemical fume hood.[14]
-
Containment and Labeling :
-
Place the waste Caprolactam in a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container is suitable.[5][6]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name "Caprolactam," the associated hazards (e.g., "Harmful," "Irritant," "Marine Pollutant"), and the accumulation start date.
-
-
Secure Storage : Store the sealed container in a designated, secure hazardous waste accumulation area. This area should be away from incompatible materials such as strong oxidizing agents.[7]
-
Arrange for Pickup : Coordinate with your institution's Environmental Health & Safety (EHS) department to schedule a pickup by a licensed hazardous waste disposal company.
Protocol 2: Management and Cleanup of Caprolactam Spills
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
For Solid Caprolactam Spills:
-
Secure the Area : Evacuate non-essential personnel and restrict access to the spill area.[9] Eliminate all potential ignition sources.[9]
-
Don Enhanced PPE : Wear the PPE listed in Protocol 1. For larger spills where dust may be generated, add respiratory protection (e.g., an N95 respirator or a respirator with a P100 filter).
-
Control Dust Generation : Gently moisten the spilled solid material with a light water spray to prevent it from becoming airborne.[9] Do not use excessive water that could create runoff.
-
Collect the Material :
-
Decontaminate the Area : Once the bulk material is removed, clean the spill surface with soap and water.[8] Collect the cleaning water and any contaminated wipes for disposal as hazardous waste.
-
Label and Dispose : Label the waste container as described in Protocol 1 and arrange for disposal.
For Molten Caprolactam Spills:
-
Secure the Area : Follow step 1 as for solid spills. Be aware of the high temperature of the molten material (at least 70 °C).[5]
-
Allow to Solidify : Isolate the leakage and allow the molten material to cool and solidify completely.[5][6]
-
Absorb and Collect : For smaller molten spills, you can absorb the liquid with an inert material like cement powder, fly ash, or a commercial sorbent.[9] Once solidified, mechanically collect the material (e.g., scrape, shovel).[5][6]
-
Contain and Dispose : Place the solidified Caprolactam and any absorbent material into a sealed, solvent-resistant container (steel or glass is recommended).[5][6] Label and manage for disposal as hazardous waste.
Protocol 3: Disposal of Empty Containers
An "empty" container that held Caprolactam is not truly empty and must be managed as hazardous waste unless properly decontaminated.
-
Decontamination : Triple-rinse the container with a suitable solvent (water can be effective, given Caprolactam's solubility).[10]
-
Manage Rinsate : Collect all rinsate from the cleaning process. The rinsate is considered hazardous waste and must be placed in a sealed, labeled container for disposal via your EHS department.
-
Container Disposal : Once decontaminated, the container can often be disposed of as non-hazardous waste or recycled. Puncture or otherwise render the container unusable to prevent its reuse for other purposes. Always confirm your institution's specific policy for decontaminated container disposal.
Disposal Decision Workflow
The following diagram illustrates the logical flow for making decisions regarding the proper disposal route for Caprolactam waste.
Caption: Decision workflow for handling and disposing of Caprolactam waste streams.
By adhering to these scientifically grounded and regulation-aligned protocols, you contribute to a culture of safety and environmental responsibility. This guide serves not just as a set of instructions, but as a resource to empower you, the researcher, to manage chemical waste with confidence and integrity.
References
-
Hazardous Substance Fact Sheet: Caprolactam. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Safety Data Sheet: ε-Capro. (2020-04-06). DOMO Chemicals. Retrieved from [Link]
-
Safety Data Sheet: ε-Capro. (2022-12-16). DOMO Chemicals. Retrieved from [Link]
-
EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. (2019-03-15). American Pharmaceutical Review. Retrieved from [Link]
-
Safety Data Sheet: 2H-Azepin-2-one, hexahydro-5,6-dihydroxy-, (5S,6R)- (9CI). (n.d.). LookChem. Retrieved from [Link]
-
Safety Data Sheet: Molinate. (2014-11-03). Chem Service. Retrieved from [Link]
-
Safety Data Sheet: epsilon-Caprolactam. (2022-12-01). Biosolve Chimie. Retrieved from [Link]
-
Material Safety Data Sheet: epsilon-Caprolactam. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Caprolactam. (2000, January). U.S. Environmental Protection Agency. Retrieved from [Link]
- Recovery of caprolactam from nylon-6 scrap. (n.d.). Google Patents.
-
Caprolactam. (n.d.). Wikipedia. Retrieved from [Link]
-
Caprolactam (CASRN 105-60-2). (1994-09-01). U.S. Environmental Protection Agency, Integrated Risk Information System (IRIS). Retrieved from [Link]
-
Caprolactam. (n.d.). Regulations.gov. Retrieved from [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). American Society of Health-System Pharmacists (ASHP). Retrieved from [Link]
-
Requirements for Pesticide Disposal. (2025-12-22). U.S. Environmental Protection Agency. Retrieved from [Link]
Sources
- 1. specialchem.com [specialchem.com]
- 2. epa.gov [epa.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. domochemicals.com [domochemicals.com]
- 6. domochemicals.com [domochemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. nj.gov [nj.gov]
- 10. cpachem.com [cpachem.com]
- 11. waste360.com [waste360.com]
- 12. ashp.org [ashp.org]
- 13. epa.gov [epa.gov]
- 14. fishersci.com [fishersci.com]
Personal protective equipment for handling 6,7-Dihydro-1H-azepin-2(5H)-one
Executive Summary & Hazard Logic
The Core Directive: You are likely handling 6,7-Dihydro-1H-azepin-2(5H)-one as a pharmacophore or scaffold intermediate in drug synthesis. Unlike its fully saturated cousin (Caprolactam), the nomenclature implies unsaturation within the 7-membered ring.
Scientific Rationale (SAR Analysis): As a Senior Scientist, I must highlight that the lack of specific toxicological data for this exact CAS entry requires us to apply Structure-Activity Relationship (SAR) principles.
-
The Risk: Unsaturated lactams often function as Michael Acceptors (
-unsaturated carbonyls). -
The Mechanism: These electrophiles can covalently modify nucleophilic residues (cysteines) in biological proteins.
-
The Consequence: This creates a high probability of skin sensitization, respiratory irritation, and potential genotoxicity .
Operational Mandate: Treat this substance as a Control Band 3 or 4 (High Potency/Unknown Toxicity) compound until definitive toxicology data proves otherwise.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." The lipophilic nature of azepinones combined with potential reactivity demands a barrier-focused approach.
Table 1: PPE Specifications by Operation
| Protection Zone | Low Energy Handling (Weighing <100mg) | High Energy/Scale-Up (Synthesis, >100mg, Heating) | Technical Justification |
| Respiratory | N95 / P2 (Fit-tested) | PAPR (Powered Air Purifying Respirator) or P100 | Prevents inhalation of aerosolized particulates which may cause rapid mucous membrane sensitization. |
| Dermal (Hand) | Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) | Laminate Film (Silver Shield) under Nitrile | Standard nitrile may suffer breakthrough from organic solvents (DCM/DMF) used with this intermediate. Laminate provides broad chemical resistance. |
| Ocular | Chemical Splash Goggles | Face Shield + Goggles | Unvented goggles prevent vapor entry; face shield protects against splash during exothermic quenching. |
| Body | Lab Coat (Buttoned, Cotton/Poly) | Tyvek® Coverall (Disposable) + Sleeve Covers | Prevents accumulation of dust on street clothes; Tyvek resists dry particulate penetration. |
Engineering Controls & Containment Logic
PPE is the last line of defense. Your primary safety relies on the Hierarchy of Controls .
Diagram 1: Containment Decision Logic
This logic gate determines the required engineering environment based on physical state and quantity.
Caption: Decision tree for selecting containment level. Solids pose the highest inhalation risk and require HEPA filtration.
Operational Protocol: Step-by-Step
Phase A: Preparation & Weighing
-
Static Control: Azepinones can be hygroscopic and prone to static charge. Use an ionizing fan inside the balance enclosure to prevent powder scattering.
-
Surface Protection: Line the work surface with plastic-backed absorbent pads (bench coat). If a spill occurs, you wrap the pad; you do not scrub the hood.
-
Solubilization Strategy: Do not transport the solid around the lab. Add the primary solvent (e.g., DMSO, DMF) directly to the weighing vessel inside the containment enclosure. Transport only the solution.
Phase B: Reaction & Quenching
-
Closed Systems: Perform reactions in septa-sealed flasks. Avoid open-air reflux unless strictly necessary.
-
Sampling: Use long-needle syringes for TLC sampling to keep hands outside the plane of the sash.
-
Decontamination: Wipe all outer surfaces of flasks with a solvent-dampened Kimwipe before removing them from the hood.
Phase C: Waste Disposal
Never dispose of this compound down the drain.
-
Solid Waste: Collect in a dedicated "Hazardous Solid - Toxic" bin. Label clearly with "Potential Sensitizer."
-
Liquid Waste: Segregate into Halogenated or Non-Halogenated streams based on the solvent.
-
Destruction: Incineration is the only validated method for complete destruction of the lactam ring structure.
Emergency Response Workflow
In the event of exposure, immediate action mitigates the "Michael Acceptor" alkylation risk.
Diagram 2: Exposure Response Protocol
Caption: Immediate workflow for dermal, ocular, or inhalation exposure. Note the prohibition of alcohol for skin washing.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]
-
Schwöbel, J. A. H., et al. (2011). "Michael-type formation of covalent drug–protein conjugates: A mechanistic view." Chemical Research in Toxicology, 24(11). (Provides basis for Michael Acceptor risk assessment). [Link]
-
Centers for Disease Control and Prevention (CDC). (2020). NIOSH Pocket Guide to Chemical Hazards. (Used for general PPE selection logic for amides/lactams). [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
